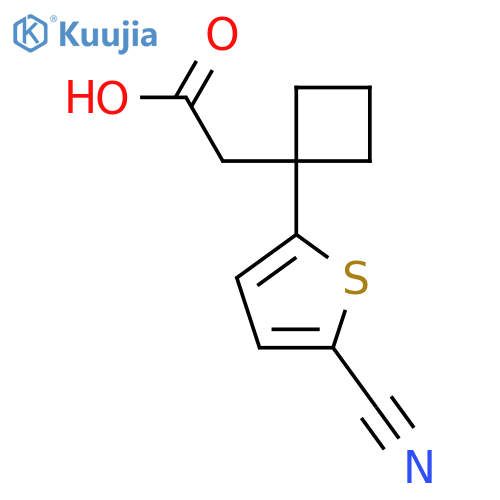

Cas no 2229418-37-3 (2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid)

2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid

- 2-[1-(5-cyanothiophen-2-yl)cyclobutyl]acetic acid

- EN300-1750143

- 2229418-37-3

-

- インチ: 1S/C11H11NO2S/c12-7-8-2-3-9(15-8)11(4-1-5-11)6-10(13)14/h2-3H,1,4-6H2,(H,13,14)

- InChIKey: TUSDXLIWTNOKKH-UHFFFAOYSA-N

- SMILES: S1C(C#N)=CC=C1C1(CC(=O)O)CCC1

計算された属性

- 精确分子量: 221.05104977g/mol

- 同位素质量: 221.05104977g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 316

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.3

- トポロジー分子極性表面積: 89.3Ų

2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1750143-10.0g |

2-[1-(5-cyanothiophen-2-yl)cyclobutyl]acetic acid |

2229418-37-3 | 10g |

$7065.0 | 2023-06-03 | ||

| Enamine | EN300-1750143-1.0g |

2-[1-(5-cyanothiophen-2-yl)cyclobutyl]acetic acid |

2229418-37-3 | 1g |

$1643.0 | 2023-06-03 | ||

| Enamine | EN300-1750143-1g |

2-[1-(5-cyanothiophen-2-yl)cyclobutyl]acetic acid |

2229418-37-3 | 1g |

$1643.0 | 2023-09-20 | ||

| Enamine | EN300-1750143-5g |

2-[1-(5-cyanothiophen-2-yl)cyclobutyl]acetic acid |

2229418-37-3 | 5g |

$4764.0 | 2023-09-20 | ||

| Enamine | EN300-1750143-2.5g |

2-[1-(5-cyanothiophen-2-yl)cyclobutyl]acetic acid |

2229418-37-3 | 2.5g |

$3220.0 | 2023-09-20 | ||

| Enamine | EN300-1750143-0.5g |

2-[1-(5-cyanothiophen-2-yl)cyclobutyl]acetic acid |

2229418-37-3 | 0.5g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1750143-10g |

2-[1-(5-cyanothiophen-2-yl)cyclobutyl]acetic acid |

2229418-37-3 | 10g |

$7065.0 | 2023-09-20 | ||

| Enamine | EN300-1750143-0.1g |

2-[1-(5-cyanothiophen-2-yl)cyclobutyl]acetic acid |

2229418-37-3 | 0.1g |

$1447.0 | 2023-09-20 | ||

| Enamine | EN300-1750143-0.05g |

2-[1-(5-cyanothiophen-2-yl)cyclobutyl]acetic acid |

2229418-37-3 | 0.05g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1750143-0.25g |

2-[1-(5-cyanothiophen-2-yl)cyclobutyl]acetic acid |

2229418-37-3 | 0.25g |

$1513.0 | 2023-09-20 |

2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid 関連文献

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acidに関する追加情報

2-1-(5-Cyanothiophen-2-yl)cyclobutylacetic Acid: A Comprehensive Overview

The compound with CAS No. 2229418-37-3, commonly referred to as 2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a cyclobutane ring with a thiophene moiety and a cyano group, making it a versatile building block for various applications.

5-Cyanothiophene is a key structural component of this compound, contributing to its electronic properties and reactivity. Thiophene, a five-membered heterocyclic aromatic compound, is known for its stability and ability to participate in various chemical reactions. The presence of the cyano group (-CN) further enhances the compound's functionality, introducing electron-withdrawing effects that can influence its reactivity and biological activity.

The cyclobutane ring in this molecule adds another layer of complexity. Cyclobutane rings are known for their strained geometry, which can lead to unique chemical behaviors. In this case, the cyclobutane ring is connected to both the thiophene moiety and the acetic acid group, creating a molecule with potential for conformational flexibility and diverse interaction capabilities.

Recent studies have highlighted the potential of 2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid in drug discovery. Its structure suggests that it could serve as a lead compound for developing new pharmaceutical agents. The combination of thiophene's aromaticity and the cyano group's electron-withdrawing effects makes this compound an interesting candidate for exploring interactions with biological targets such as enzymes or receptors.

In addition to its pharmacological applications, this compound has also been explored in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as in the development of new semiconductors or optoelectronic devices. Researchers have investigated its ability to form self-assembled monolayers and its compatibility with various surface modification techniques.

The synthesis of 2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid involves a series of carefully designed reactions. Key steps include the formation of the thiophene ring, introduction of the cyano group, and subsequent cyclization to form the cyclobutane ring. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

From an environmental standpoint, this compound has been studied for its biodegradability and toxicity profiles. Initial assessments suggest that it has low toxicity to aquatic organisms under standard test conditions. However, further research is needed to fully understand its environmental impact and degradation pathways.

In conclusion, 2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid (CAS No. 2229418-37-3) is a multifaceted compound with promising applications across multiple disciplines. Its unique structure provides a foundation for exploring new chemical reactions, drug development opportunities, and materials innovation. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological applications.

2229418-37-3 (2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid) Related Products

- 1721-51-3(D-alpha-Tocotrienol)

- 1443987-55-0(N-(oxepan-4-ylidene)hydroxylamine)

- 2245-75-2(3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic Acid)

- 2227687-51-4((1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol)

- 2172470-02-7(4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid)

- 2168517-54-0(2-4-(difluoromethyl)thiophen-3-yl-6-methylpiperidin-3-amine)

- 66552-40-7(2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate)

- 1806168-76-2(Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)

- 2168441-02-7(3-4-(difluoromethyl)thiophen-3-ylpiperidine)

- 2302489-63-8(2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride)